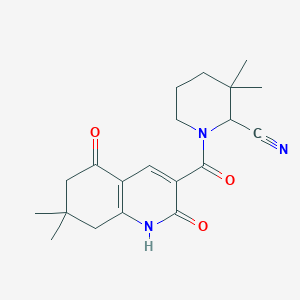

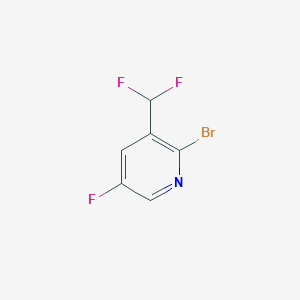

![molecular formula C18H13BrClN5O B3012113 6-(4-bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 888426-90-2](/img/structure/B3012113.png)

6-(4-bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "6-(4-bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one" is a derivative of the triazolopyrimidinone family, which is a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential pharmaceutical applications. The structure of this compound suggests that it may possess interesting chemical and biological properties, as it contains multiple substituents that could interact with various biological targets.

Synthesis Analysis

The synthesis of triazolopyrimidinone derivatives typically involves the cyclization of hydrazino pyrimidines with various aldehydes or halides. For instance, the synthesis of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines has been achieved through bromine-mediated oxidative cyclization of aldehyde-derived hydrazones . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, possibly involving a halogen-mediated cyclization step followed by specific substitutions at the appropriate positions on the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of triazolopyrimidinones can be confirmed using techniques such as single-crystal X-ray analysis, as demonstrated for related compounds . The presence of bromo and chloro substituents on the aromatic rings in the compound suggests potential sites for further chemical modifications, such as cross-coupling reactions . The stability of the compound could be influenced by the substitution pattern, as unsubstituted triazolopyrimidines are prone to ring isomerization, while substituted analogs are more stable .

Chemical Reactions Analysis

Triazolopyrimidinones with halogen functionalities are versatile intermediates for chemical diversification. They can undergo palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution . These reactions allow for the introduction of various functional groups, which can significantly alter the chemical and biological properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidinones, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen atoms and other substituents can affect these properties. For example, the C-5-substituted analogues of triazolopyrimidines are stable enough to be isolated in pure form, which is beneficial for their use as synthetic intermediates . The antimicrobial activity of some triazolopyrimidinones has been evaluated, showing variable and modest activities against bacteria and fungi . This suggests that the compound may also possess antimicrobial properties, although specific studies would be required to confirm this.

Wissenschaftliche Forschungsanwendungen

1. Antibacterial Activity

The compound's derivative, as part of the pyrimidine and triazolo pyrimidine classes, has been studied for its antibacterial properties. Research indicates that certain derivatives exhibit antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This suggests potential for its use in combating bacterial infections (Lahmidi et al., 2019).

2. Antimicrobial Properties

Similar compounds in the triazolo[4,5-d]pyrimidine family have been synthesized and shown to possess antimicrobial properties. These compounds have demonstrated variable and modest activities against bacterial and fungal strains, indicating their potential utility in antimicrobial therapies (Kumara et al., 2013).

3. Synthesis and Structural Analysis

Research has focused on the synthesis and structural analysis of these compounds. Studies involve X-ray diffraction and spectroscopic techniques to understand their molecular structure and potential interactions. Such research aids in the development of new drugs and materials based on these chemical structures (Biagi et al., 2002).

4. Fungicidal and Insecticidal Activity

Derivatives of triazolo[4,5-d]pyrimidin have shown moderate to weak fungicidal and insecticidal activities. This highlights their potential application in agricultural sectors for pest control and crop protection (Chen & Shi, 2008).

5. Supramolecular Chemistry Applications

The compound's derivatives are being explored in the realm of supramolecular chemistry. They are used as ligands in co-crystallization processes, forming complex molecular structures through hydrogen bonding. This research can lead to advancements in materials science and nanotechnology (Fonari et al., 2004).

6. Potential Antiviral and Antitumor Activities

Some derivatives have been explored for their antiviral and antitumor properties. Research in this area is focused on understanding the effectiveness of these compounds in combating various diseases at the cellular level, thereby contributing to medical treatments (Islam et al., 2008).

Eigenschaften

IUPAC Name |

6-[(4-bromophenyl)methyl]-3-(3-chloro-4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrClN5O/c1-11-2-7-14(8-15(11)20)25-17-16(22-23-25)18(26)24(10-21-17)9-12-3-5-13(19)6-4-12/h2-8,10H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZMHSNZDBVDMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Br)N=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxyethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3012033.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3012038.png)

![(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B3012039.png)

![4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B3012042.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-6-yl)methanone](/img/structure/B3012043.png)

![Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride](/img/structure/B3012048.png)

![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012051.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3012052.png)

![2-(4-Fluorophenyl)-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B3012053.png)